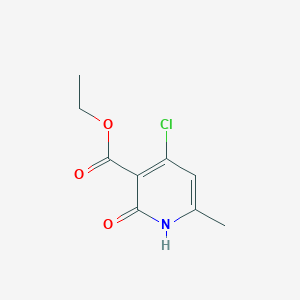

Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

概要

説明

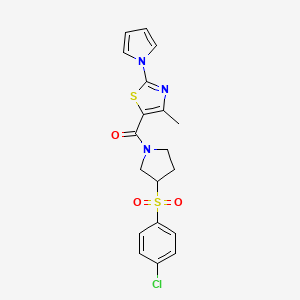

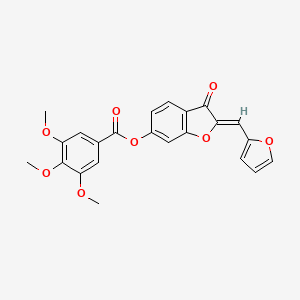

Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate consists of a dihydropyridine ring with a chloro substituent at position 4 and a methyl group at position 6. The ethyl ester group is attached to the carboxylate function. For a visual representation, refer to the crystal structures reported in the literature .

科学的研究の応用

Neuroprotective Applications

Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: has shown potential in the development of neuroprotective agents. Research indicates that derivatives of this compound can protect neuronal function and structure, which is crucial in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Anti-neuroinflammatory Properties

Compounds synthesized from Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate have been evaluated for their anti-neuroinflammatory properties. They have demonstrated significant inhibition of nitric oxide and tumor necrosis factor-α production in human microglia cells, suggesting a role in reducing neuroinflammation .

Antimicrobial Activity

The compound’s derivatives have been utilized in synthesizing analogs with antimicrobial properties. These analogs have shown effectiveness against various bacterial strains, indicating their potential use in developing new antimicrobial agents .

Anticancer Potential

There is evidence that derivatives of Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate possess anticancer properties. They have been used to synthesize compounds that exhibit activity against cancer cells, providing a pathway for the development of novel anticancer drugs .

Synthesis of Lucanthone Analogs

This compound is used in the synthesis of Lucanthone analogs, which are known for their antitumor and bactericidal properties. The ability to create such analogs expands the compound’s application in cancer and infection research .

Chemical Synthesis and Material Science

In chemical synthesis, Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate serves as a building block for various organic compounds. Its reactivity and stability under different conditions make it a valuable compound in material science research .

Pharmacological Research

The compound’s derivatives are being explored for their pharmacological effects. With ongoing research, there is potential for these derivatives to be developed into drugs that can treat a variety of conditions .

Safety and Handling

While exploring the applications of this compound, it’s also important to consider its safety profile. It has been classified with a warning signal word, indicating that it should be handled with caution, especially in laboratory settings .

Safety and Hazards

作用機序

Target of Action

Similar compounds have been shown to interact with enzymes such as ecto-5’-nucleotidase , which plays a crucial role in the hydrolysis of adenosine monophosphate (AMP) to adenosine .

Biochemical Pathways

Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s logP value suggests moderate lipophilicity, which could impact its distribution and excretion .

Result of Action

Similar compounds have been reported to have promising neuroprotective and anti-inflammatory properties .

特性

IUPAC Name |

ethyl 4-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-3-14-9(13)7-6(10)4-5(2)11-8(7)12/h4H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAOURNJLXCNNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(NC1=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

CAS RN |

86129-62-6 | |

| Record name | ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3011820.png)

![N-[3-(1-Methyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B3011821.png)

![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3011822.png)

![3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole](/img/structure/B3011825.png)

![2-(2-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3011832.png)

![4-[4-(Dimethylamino)-6-[(dimethylsulfamoylamino)methyl]-1,3,5-triazin-2-yl]morpholine](/img/structure/B3011834.png)

![2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B3011836.png)

![N-[(3,5-Dimethoxyphenyl)methyl]-N-(furan-2-ylmethyl)sulfamoyl fluoride](/img/structure/B3011839.png)